Home > Products > Screening Compounds P39550 > Kinesin-like protein KIF20A (12-20)
Kinesin-like protein KIF20A (12-20) -

Kinesin-like protein KIF20A (12-20)

Catalog Number: EVT-243708
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kinesin-like protein KIF20A
Source and Classification

KIF20A is classified under the kinesin family of proteins, specifically as a motor protein that utilizes adenosine triphosphate hydrolysis to generate mechanical forces necessary for movement along microtubules. This protein is encoded by the KIF20A gene located on chromosome 8p21.2 and is expressed in various tissues, with elevated levels often observed in malignant cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Kinesin-like protein KIF20A involves several key techniques:

  1. Cloning and Expression: The KIF20A gene can be cloned into expression vectors for recombinant protein production. Techniques such as polymerase chain reaction (PCR) are used to amplify the gene, followed by insertion into plasmids using restriction enzymes.
  2. Transfection: The plasmid containing the KIF20A gene is transfected into suitable host cells (e.g., HEK293 or cancer cell lines) using lipofection methods like Lipofectamine 3000. This allows for the production of the protein within the cells.
  3. Protein Extraction and Purification: Following transfection, cells are lysed, and KIF20A is purified using affinity chromatography techniques, typically involving tags like His-tag or GST-tag to facilitate purification .
Molecular Structure Analysis

Structure and Data

Kinesin-like protein KIF20A possesses a conserved motor domain that binds to microtubules, essential for its function in cellular transport. The structure includes:

  • Motor Domain: Responsible for ATP binding and hydrolysis, facilitating movement along microtubules.
  • Coiled-Coil Region: This domain allows dimerization, enabling KIF20A to function effectively as a motor protein.

The three-dimensional structure can be analyzed using X-ray crystallography or cryo-electron microscopy techniques, providing insights into its functional mechanisms .

Chemical Reactions Analysis

Reactions and Technical Details

Kinesin-like protein KIF20A participates in several biochemical reactions:

  1. ATP Hydrolysis: The hydrolysis of ATP is coupled with conformational changes in KIF20A that allow it to "walk" along microtubules.
  2. Microtubule Binding: The interaction with microtubules involves specific binding sites on the motor domain that facilitate movement towards the plus end of the microtubule.
  3. Cargo Transport: KIF20A also mediates the transport of cellular components during mitosis, contributing to spindle assembly and chromosome alignment .
Mechanism of Action

Process and Data

The mechanism of action for Kinesin-like protein KIF20A involves several steps:

  1. Binding to Microtubules: The motor domain binds to microtubules in a process regulated by ATP availability.
  2. ATP Hydrolysis: Upon binding, ATP is hydrolyzed, leading to conformational changes that propel the kinesin along the microtubule.
  3. Cargo Delivery: KIF20A transports various cargoes essential for cell division, including proteins involved in mitotic spindle formation .
  4. Regulation: Transcription factors such as FOXM1 have been shown to regulate KIF20A expression, influencing its role in cancer progression .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Kinesin-like protein KIF20A exhibits several notable properties:

Analytical techniques such as size-exclusion chromatography can be employed to assess purity and molecular weight .

Applications

Scientific Uses

Kinesin-like protein KIF20A has significant implications in scientific research:

  • Cancer Biomarker: Elevated levels of KIF20A have been associated with poor prognosis in various cancers, including lung adenocarcinoma and breast cancer. It serves as a potential biomarker for diagnosis and treatment monitoring .
  • Therapeutic Target: Given its role in cell division, targeting KIF20A may provide therapeutic strategies against tumors exhibiting high expression levels. Inhibitors designed to disrupt its function could enhance the efficacy of existing chemotherapeutics like paclitaxel .
  • Cellular Mechanistic Studies: Research on KIF20A contributes to understanding cellular processes such as mitosis and intracellular transport mechanisms, providing insights into fundamental biological processes.
Introduction

Contextualizing KIF20A in Mitotic Regulation and Cellular Homeostasis

Kinesin family member 20A (KIF20A), also termed mitotic kinesin-like protein 2 (MKLP2), is a microtubule-dependent motor protein essential for cell division and intracellular transport. Structurally, KIF20A comprises three functional domains: an N-terminal motor domain (amino acids 56–505) with a uniquely open nucleotide-binding site (NBS) that facilitates ATP hydrolysis and microtubule engagement; a central helical dimerization domain (aa 519–821) mediating interactions with binding partners like Rab6 GTPase; and a C-terminal tail domain (aa 821–890) responsible for cargo recognition and vesicle transport [1] [8]. This configuration enables KIF20A to generate mechanical forces for directional movement along microtubules, positioning it as a critical coordinator of mitotic events.

KIF20A’s functional repertoire spans multiple phases of mitosis:

  • Cytokinesis: KIF20A transports Golgi-derived vesicles and recycling endosomes to the midbody, facilitating abscission. It collaborates with the chromosomal passenger complex (CPC), particularly Aurora B kinase, to ensure proper cleavage furrow ingression and daughter cell separation [3].
  • Chromosome Congression: During prometaphase, KIF20A promotes chromosome alignment at the metaphase plate by resolving syntelic kinetochore-microtubule attachments (erroneous connections where both sister kinetochores bind microtubules from the same spindle pole). Inhibition of KIF20A triggers persistent Aurora B kinase activity at kinetochores, destabilizing microtubule attachments and causing misalignment of pole-proximal chromosomes [3].
  • Intracellular Trafficking: In interphase, KIF20A mediates Golgi apparatus organization and anterograde transport of Rab6-positive vesicles, influencing cell polarity and secretion [1] [8].

Table 1: Structural and Functional Domains of KIF20A

DomainAmino Acid ResiduesKey FeaturesPrimary Functions
N-terminal motor56–505Open nucleotide-binding site (NBS); Extended L6 loop insertion (Gly192-Asp295)ATP hydrolysis; Microtubule binding and plus-end-directed motility
Central helical519–821Coiled-coil structureDimerization; Binding to Rab6 and myosin II
C-terminal tail821–890Cargo-binding motifsVesicle transport; Midbody localization during cytokinesis

Dysregulation of KIF20A disrupts mitotic fidelity. Loss-of-function studies demonstrate that KIF20A depletion or inhibition induces G2/M cell cycle arrest, aberrant chromosome segregation, and apoptosis. For example, siRNA-mediated knockdown in ovarian clear-cell carcinoma (CCC) cells increased the apoptotic fraction by >40% and elevated cells in G2/M phase by 2.5-fold compared to controls [2]. Similarly, small-molecule inhibitors (e.g., paprotrain) trigger aneuploidy and mitotic catastrophe, confirming KIF20A’s non-redundant role in preserving genomic stability [3].

Emerging Significance in Precision Oncology and Targeted Therapies

KIF20A is aberrantly overexpressed across diverse malignancies due to transcriptional activation by oncogenic drivers. Key mechanisms include:

  • FOXM1-KIF20A Axis: The transcription factor FOXM1 binds to a forkhead responsive element (FHRE) at +80 bp in the KIF20A promoter, amplifying its expression. FOXM1 is overexpressed in >80% of breast and hepatocellular carcinomas (HCC), driving KIF20A transcription and cell cycle progression [1] [8].
  • Lactate-E2F1 Signaling: Tumor microenvironment-derived lactate upregulates E2F1, which transcriptionally activates KIF20A to promote microtubule dynamics and metastasis [1].
  • Hedgehog/GLI2 Pathway: In HCC, GLI2 (a Hedgehog effector) induces KIF20A via FOXM1, creating a pro-proliferative loop [1] [8].

Clinically, KIF20A overexpression correlates with aggressive disease and poor prognosis:

  • Prognostic Biomarker: In breast cancer, KIF20A positivity (detected in 75.9% of tumors) independently predicts reduced overall survival (OS), particularly in HER2-positive and triple-negative subtypes [7] [10]. Ovarian CCC patients with high KIF20A expression exhibit significantly shorter progression-free survival (PFS; HR=5.488, p=0.0136) and OS (HR=2.835, p=0.0897) [2]. Similar correlations exist in bladder, cervical, and gastric cancers [1] [8].
  • Therapeutic Target: KIF20A’s cancer-restricted expression (minimal in normal tissues like breast or heart) and dual roles in mitosis and immune evasion make it compelling for precision oncology. Two primary strategies are under investigation:
  • Direct Inhibitors: ATP-competitive agents (e.g., paprotrain) block KIF20A motor activity. In CCC cells, paprotrain reduces proliferation by >60% via G2/M arrest [2] [3].
  • Immunotherapy: KIF20A-derived peptide vaccines (e.g., in pancreatic cancer trials) exploit its tumor-associated antigen (TAA) properties, inducing cytotoxic T-cell responses against cancer cells [1] [4].

Table 2: Clinical Correlations of KIF20A in Solid Tumors

Cancer TypeOverexpression FrequencyPrognostic AssociationKey Clinical Parameters Affected
Breast cancer75.9% (195/257 samples)Reduced OS; Independent risk factor (p<0.001)HER2+/TNBC subtypes; High Ki67 index
Ovarian CCC41.9% (18/43 samples)Shorter PFS (HR=5.488) and OS (HR=2.835)Platinum resistance; Early recurrence
Hepatocellular carcinoma80% (TCGA cohort)Reduced OS (p=0.004); Metastasis linkImmune evasion; c-Myc stabilization
Bladder cancer>70% (tissue analysis)Advanced stage (p=0.002); Lymph node metastasisProliferation index (Ki67)

Therapeutic inhibition of KIF20A also modulates immune responses. In HCC, KIF20A knockout enhances c-Myc ubiquitination and degradation by the E3 ligase FBXW7, downregulating mismatch repair (MMR) proteins (MSH2/MLH1). This elevates tumor mutational burden and neoantigen load, potentiating anti-PD-1 immunotherapy [5]. Consequently, KIF20A-low tumors may exhibit improved responsiveness to immune checkpoint blockade.

Properties

Product Name

Kinesin-like protein KIF20A (12-20)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.